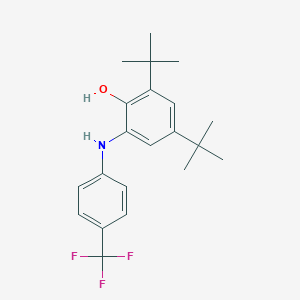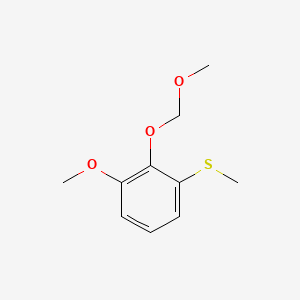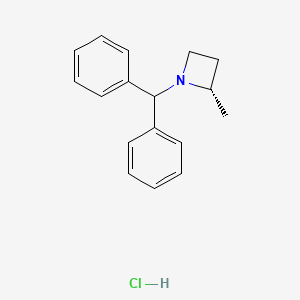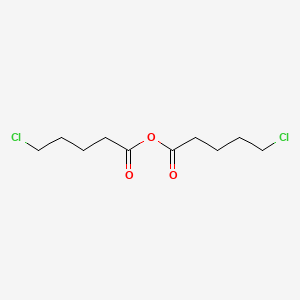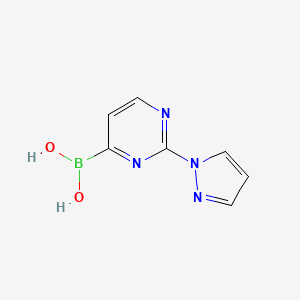
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings, with a boronic acid functional group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyrazole and pyrimidine rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds with various functional groups depending on the aryl halide used.
Oxidation and Reduction: Leads to the formation of various oxidized or reduced derivatives of the pyrazole and pyrimidine rings.
Applications De Recherche Scientifique
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates, particularly in the development of kinase inhibitors.
Materials Science:
Biological Research: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds also contain a pyrazole ring and are known for their biological activities.
1H-Pyrazole-4-boronic acid: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain applications.
Uniqueness
The boronic acid group further enhances its utility in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C7H7BN4O2 |
|---|---|
Poids moléculaire |
189.97 g/mol |
Nom IUPAC |
(2-pyrazol-1-ylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-2-4-9-7(11-6)12-5-1-3-10-12/h1-5,13-14H |
Clé InChI |
XMOZUDIQHKIYOB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC(=NC=C1)N2C=CC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)


![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
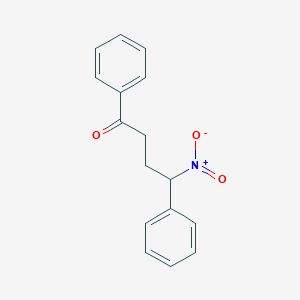
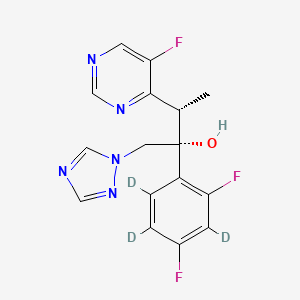
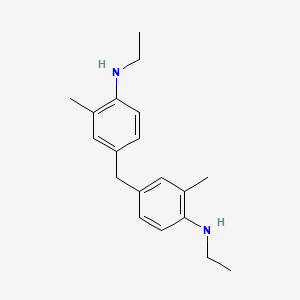
![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
